molecular formula C14H14ClN3O2 B8614623 ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate

ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate

Cat. No.: B8614623
M. Wt: 291.73 g/mol
InChI Key: QQOMOLZWJGXECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methyl group, and an ethyl ester of aminobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-methyl-4-pyrimidinamine with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the ester functionality, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution of the chloro group can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.

    Medicine: Due to its potential enzyme inhibitory activity, it is being investigated for therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C14H14ClN3O2/c1-3-20-13(19)10-6-4-5-7-11(10)17-12-9(2)8-16-14(15)18-12/h4-8H,3H2,1-2H3,(H,16,17,18)

InChI Key

QQOMOLZWJGXECJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methylpyrimidine (28.1 g, 4172 mmol), ethyl 2-aminobenzoate (26.7 mL, 181 mmol), diisopropylethylamine (33 mL, 190 mmol) and ethanol (200 mL) were mixed together then equally divided and placed in two 350 mL pressure vessels. They were then capped and heated to 130° C. for three days. Upon cooling to room temperature, the precipitated product was collected and washed with ethanol followed by hexanes and then dried to give 4.5 g (9%) of ethyl 2-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzoate as an off-white solid. MS: M(C14H14ClN3O2)=291.7, (M+H)+=292.2 and 294.2.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
two
Quantity
350 mL
Type
solvent
Reaction Step Two

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